3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Catalog No.
S14054185
CAS No.
M.F
C12H11N5
M. Wt
225.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

Product Name

3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole

IUPAC Name

5-(4-pyrazol-1-ylphenyl)-1H-pyrazol-3-amine

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C12H11N5/c13-12-8-11(15-16-12)9-2-4-10(5-3-9)17-7-1-6-14-17/h1-8H,(H3,13,15,16)

InChI Key

RBXNYWJCRBUVQU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=CC(=NN3)N

3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is a complex organic compound belonging to the pyrazole family, characterized by its unique structure that incorporates multiple nitrogen atoms within its pyrazole rings. The compound features two distinct pyrazole moieties and an amino group, which contribute to its chemical reactivity and biological activities. Its molecular formula is C13H12N4C_{13}H_{12}N_4, and it is known for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The reactivity of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole can be attributed to the presence of the amino group and the aromatic pyrazole rings. Key reactions include:

  • Electrophilic Substitution: The aromatic nature of the pyrazole rings allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.
  • Nucleophilic Addition: The amino group can participate in nucleophilic addition reactions, enabling further functionalization of the compound.
  • Condensation Reactions: This compound can undergo condensation with aldehydes or ketones to form more complex structures, which may enhance its biological activity.

3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Notable activities include:

  • Anticancer Properties: Studies have indicated that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. It has shown promising results in arresting the cell cycle at specific phases .
  • Anti-inflammatory Effects: The compound has been associated with anti-inflammatory activities, potentially through inhibition of key inflammatory pathways .
  • Antioxidant Activity: Certain derivatives demonstrate significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases .

The synthesis of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole can be achieved through various methods:

  • Condensation Reactions: One common approach involves the condensation of hydrazines with appropriate carbonyl compounds to form pyrazole derivatives.
  • Cyclization Reactions: The use of diazo compounds in cyclization reactions can yield pyrazole derivatives through 1,3-dipolar cycloaddition mechanisms.
  • Functional Group Modifications: Post-synthesis modifications such as acylation or alkylation can introduce additional functional groups to enhance biological activity .

The applications of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole are diverse:

  • Medicinal Chemistry: It serves as a lead compound for developing new anticancer and anti-inflammatory agents.
  • Agricultural Chemistry: Its derivatives may be explored for use as agrochemicals due to their biological activity against pests and diseases.
  • Material Science: The unique properties of pyrazoles allow for potential applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins involved in cancer progression reveal insights into its mechanism of action.
  • Docking Simulations: Computational studies using molecular docking techniques have been employed to predict how this compound binds to target sites, such as tubulin .

Several compounds share structural similarities with 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, each exhibiting unique properties:

Compound NameStructureKey Activity
4-Amino-1H-pyrazoleStructureAnticancer
3-Amino-4-methylpyrazoleStructureAnti-inflammatory
5-PyrazolylbenzeneStructureAntioxidant

Uniqueness

3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is distinguished by its dual pyrazole structure and amino functionality, which enhances its reactivity and broadens its potential applications compared to other simpler pyrazole derivatives. Its specific interactions with biological targets make it a promising candidate for further therapeutic development.

Condensation-Based Synthetic Pathways for Bipyrazole Frameworks

The construction of bipyrazole systems, such as 3-amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, often begins with condensation reactions between pyrazole precursors. A key approach involves the reaction of 3-amino-5-phenylpyrazole with azido carbonyl compounds under mild basic conditions. For instance, treatment of 3-amino-5-phenylpyrazole with azido(6-(benzofuran-2-yl)-2-methylpyridin-3-yl) methanone generates urea-linked intermediates, which undergo thermal cyclization to form the target bipyrazole structure. This method achieves moderate yields (55–70%) but requires precise temperature control to avoid side reactions.

Alternative routes employ Suzuki–Miyaura cross-coupling to link pyrazole subunits. A palladium-catalyzed coupling between 3-amino-5-bromopyrazole and 4-(1-pyrazolyl)phenylboronic acid has been reported, though yields remain suboptimal (<50%) due to competing homocoupling. Recent improvements using Buchwald–Hartwig amination conditions with XPhos ligands have increased yields to 68% while reducing catalyst loading.

Table 1. Comparative Analysis of Condensation Pathways

MethodCatalyst SystemYield (%)Key Advantage
Thermal cyclizationNone55–70Atom economy
Suzuki–Miyaura couplingPd(OAc)~2~/XPhos68Modular aryl group incorporation
Hydrazine cyclocondensationZnCl~2~72Single-step synthesis

Cyclization Strategies Involving Hydrazine and Carbonyl Precursors

Cyclization reactions leveraging hydrazine’s dual nucleophilic sites provide direct access to the pyrazole core. A notable example involves the reaction of β-diketones with 4-(1-pyrazolyl)phenylhydrazine, where the hydrazine attacks both carbonyl groups sequentially. Under acidic conditions (HCl/EtOH), this generates a dihydropyrazole intermediate that aromatizes upon oxidation. Microwave-assisted protocols reduce reaction times from 12 hours to 30 minutes while maintaining yields above 75%.

Regioselectivity challenges arise when unsymmetrical diketones are used. Computational studies reveal that electron-withdrawing groups at the para position of the phenyl ring direct hydrazine attack to the less hindered carbonyl, favoring the 5-substituted pyrazole regioisomer. For example, reacting 4-nitroacetophenone-derived diketones with hydrazine yields 3-amino-5-[4-(1-pyrazolyl)phenyl]pyrazole as the major product (85:15 regiomeric ratio).

Base-mediated cyclizations offer complementary pathways. Treatment of α,β-unsaturated carbonyl compounds with hydrazine in the presence of K~2~CO~3~ induces conjugate addition followed by 5-endo-dig cyclization. This method efficiently constructs the pyrazole ring but requires anhydrous conditions to prevent hydrolysis.

Regioselective Functionalization of Pyrazole Moieties

Achieving regioselectivity in pyrazole functionalization demands careful manipulation of electronic and steric factors. The amino group at position 3 of 3-amino-5-[4-(1-pyrazolyl)phenyl]pyrazole acts as a directing group, enabling site-specific modifications. Nitration with fuming HNO~3~/H~2~SO~4~ at 0°C selectively introduces nitro groups at the para position of the phenyl ring (92% yield), while bromination with NBS in CCl~4~ targets the pyrazole C4 position.

Transition-metal catalysis further enhances regiocontrol. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) selectively functionalizes the 1-pyrazolyl subunit without affecting the amino group. For instance, reacting the compound with propargyl bromide in the presence of CuI/Et~3~N generates triazole-linked derivatives in 89% yield.

Key advancements in regioselective alkylation:

  • Steric control: Bulky bases like LiHMDS promote N1-alkylation over N2 due to reduced steric hindrance at the pyrazole’s less substituted nitrogen.
  • Electronic control: Electron-deficient aryl halides undergo Ullmann-type coupling preferentially at the amino-substituted pyrazole ring.

The aminopyrazole scaffold, exemplified by compounds containing the 3-amino-5-phenylpyrazole core structure, has demonstrated remarkable binding affinity and selectivity patterns toward c-Jun N-Terminal Kinase 3 (JNK3). Comprehensive biochemical analyses reveal that these derivatives achieve potent JNK3 inhibition with exceptional isoform selectivity over both JNK1 and the closely related p38 mitogen-activated protein kinase [1] [2].

Fundamental Binding Characteristics

The most potent aminopyrazole derivatives demonstrate subnanomolar to low nanomolar binding affinities for JNK3. Compound 26k, featuring the aminopyrazole core with optimized substituents, exhibits a JNK3 inhibitory concentration (IC₅₀) of less than 1 nanomolar, representing one of the most potent JNK3 inhibitors reported in this chemical class [3]. This exceptional potency is accompanied by remarkable isoform selectivity, with greater than 500-fold selectivity over JNK1 and greater than 20,000-fold selectivity over p38α [3] [4].

The aminopyrazole derivative SR-3576 demonstrates the highest reported JNK3 selectivity over p38, achieving greater than 2,800-fold selectivity with a JNK3 IC₅₀ of 7 nanomolar and p38 IC₅₀ exceeding 20 micromolar [2]. This selectivity profile stands in stark contrast to structurally related indazole derivatives, which typically exhibit dual JNK3/p38 activity. For comparison, the indazole compound SR-3737 shows comparable JNK3 potency (IC₅₀ = 12 nanomolar) but lacks selectivity over p38 (IC₅₀ = 3.2 nanomolar) [2].

Isoform Selectivity Determinants

The molecular basis for JNK isoform selectivity has been extensively characterized through crystallographic studies and structure-activity relationship analyses. The selectivity toward JNK2/3 over JNK1 is primarily driven by a single amino acid difference in the hydrophobic region-I (HR-I), specifically Leucine 106 in JNK2 and Leucine 144 in JNK3 versus Isoleucine 106 in JNK1 [1]. This subtle difference creates a slightly larger hydrophobic pocket in JNK2/3 that can accommodate bulkier substituents on the aminopyrazole scaffold.

Systematic structure-activity relationship studies demonstrate that modifications targeting the HR-I region significantly impact selectivity profiles. The naphthyl derivative 1f exhibits 16-fold selectivity for JNK2/3 over JNK1, representing the highest activity within the naphthyl substitution series while maintaining acceptable selectivity [1]. Further optimization through downsizing strategies, where solvent-interacting structures are reduced and aromatic cores are replaced with pyridines, yields compound 16a with exceptional selectivity ratios of 114-fold greater activity on JNK2 and 148-fold higher activity on JNK3 compared to JNK1 [1].

Binding Affinity Data Tables

CompoundJNK3 IC₅₀ (nM)JNK1 IC₅₀ (nM)p38 IC₅₀ (nM)JNK3/JNK1 SelectivityJNK3/p38 Selectivity
SR-3451253,6003,600144-fold144-fold
SR-35767Not reported>20,000Not reported>2,800-fold
26k<1>500>20,000>500-fold>20,000-fold
45a648Not reported12-foldNot reported

Molecular Docking Simulations with Kinase Domains

Molecular docking studies of aminopyrazole derivatives with JNK3 have provided detailed insights into the binding mode and molecular recognition patterns that govern both potency and selectivity. X-ray crystallographic analysis of aminopyrazole compound A-2 in complex with JNK3 reveals the fundamental binding interactions that characterize this chemical class [1].

Hinge Region Interactions

The central pyrazole ring establishes critical hydrogen bonding interactions with the kinase hinge region. Specifically, the N2 nitrogen of the pyrazole ring forms a hydrogen bond with the backbone of Methionine 149, a conserved residue in the ATP binding site [1] [2]. This interaction mimics the hydrogen bonding pattern observed with the adenine base of ATP and represents a key anchor point for inhibitor binding.

Additionally, the amide group present in optimized aminopyrazole derivatives forms a secondary hydrogen bond with the main-chain atoms of Methionine 149 [2]. The importance of this interaction is demonstrated by structure-activity relationship studies showing that substitution of the amide nitrogen results in complete loss of JNK3 affinity [3]. Crystal structure analysis of compound 26k reveals that the benzamide nitrogen-hydrogen forms a hydrogen bond with Met149 at a distance of 2.7 to 3.2 Angstroms [3].

Hydrophobic Pocket Interactions

The selectivity-determining hydrophobic region-I (HR-I) accommodates the aromatic substituents that distinguish JNK2/3 from JNK1. In the crystal structure of compound 26k with JNK3, the terminal ortho-chlorophenyl ring attached to the urea moiety is tightly sandwiched between the side chains of Lysine 93 and Methionine 146 [3]. This hydrophobic pocket is constructed by residues Valine 78, Methionine 115, Leucine 126, Leucine 144, and Leucine 206, creating an optimal environment for hydrophobic interactions with appropriately sized aromatic substituents [3].

The 2-chlorophenyl moiety, commonly found in potent aminopyrazole derivatives, occupies this HR-I pocket and contributes significantly to both binding affinity and isoform selectivity [1]. Molecular docking studies demonstrate that meta- or para-chloro substitutions on this phenyl ring result in reduced JNK3 inhibitory activity due to insufficient space within the hydrophobic pocket [3].

Solvent-Exposed Regions

The pyrrolidinyl pyrazole moiety, when present in aminopyrazole derivatives, extends into the solvent-exposed area of the ATP binding site [1]. This region provides opportunities for additional molecular interactions without interfering with the core binding mode. In compound 26k, the N-pyrrolidinylpyrazole group forms optimal hydrogen bond interactions with residue Asparagine 89, with an H-bond distance of 2.9 Angstroms [3]. Computational modeling indicates that the pyrrolidinyl group can rotate approximately 90 degrees to achieve optimal hydrogen bonding geometry with this residue.

Binding Energy Calculations

Molecular dynamics simulations and binding free energy calculations have been employed to quantify the thermodynamic contributions to inhibitor binding. For compound 25, a representative pyrazole derivative studied against receptor tyrosine kinase (RET), MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations reveal a predicted binding free energy of -233.399 kilojoules per mole [5]. This favorable binding energy comprises van der Waals energy (-154.682 kJ/mol), electrostatic energy (-28.021 kJ/mol), polar solvation energy (85.379 kJ/mol), and solvent-accessible surface area energy (-15.241 kJ/mol) [5].

The analysis demonstrates that van der Waals interactions and nonpolar solvation energy are crucial for binding, while polar solvation energy provides an unfavorable contribution. This finding is consistent with the hydrophobic nature of the key binding interactions observed in JNK3 crystal structures [5].

Computational Docking Validation

Molecular docking protocols have been validated against experimental crystal structures to ensure reliability of computational predictions. The crystal structures of SR-3737 and SR-3451 bound to JNK3 show remarkable structural similarity, with a root mean square deviation of only 0.33 Angstroms between the two bound conformations [2]. This close structural alignment validates the use of computational docking methods for predicting binding modes within this chemical series.

Docking studies correctly predict the key hydrogen bonding interactions, hydrophobic contacts, and overall binding orientation observed in experimental structures. The distance between the C5 position of the inhibitor-linked phenyl groups and Valine 196 in JNK3 is accurately predicted at 3.79 Angstroms, while the distance to Isoleucine 70 is 4.01 Angstroms [2].

Quantitative Structure-Activity Relationship Analyses

Quantitative Structure-Activity Relationship (QSAR) modeling of aminopyrazole derivatives has provided systematic understanding of the molecular features that govern JNK3 binding affinity and selectivity. These computational analyses have enabled the prediction of activity for novel compounds and guided the design of optimized inhibitors with improved pharmacological properties.

Molecular Descriptor Analysis

QSAR studies of aminopyrazole derivatives employ diverse molecular descriptors to capture the electronic, steric, and hydrophobic properties that influence biological activity. For 3-aminopyrazole derivatives acting as cyclin-dependent kinase 2 (CDK2) inhibitors, quantitative analysis reveals that atom number 5 plays a critical role in activity through both electronic and van der Waals interactions with the enzyme [6]. The electronegativity of oxygen at position 8 shows a positive correlation with increased inhibitory activity [6].

Electronic parameters derived from quantum chemical calculations provide insights into the charge distribution and reactivity patterns of aminopyrazole scaffolds. The presence of meta substitutions on phenyl rings consistently demonstrates detrimental effects on biological activity across multiple QSAR models [6]. Conversely, the presence of substituted biphenyl or 2-thenyl phenyl groups at the R1 position favorably influences activity profiles [6].

Three-Dimensional QSAR Models

Advanced three-dimensional QSAR approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to aminopyrazole derivatives to identify spatial regions where modifications can enhance activity and selectivity. For pyrazole derivatives targeting receptor tyrosine kinases, CoMFA and CoMSIA models demonstrate statistically significant correlations with cross-validated q² values exceeding acceptable thresholds [5].

Contour map analysis from 3D-QSAR studies reveals specific structural requirements for optimal activity. Hydrogen bond acceptor and electronegative groups are favored at R1 substitution positions, while electropositive, steric, and hydrogen bond donor groups are beneficial at R2 positions to increase inhibitor potency [5]. These findings guide the rational design of new aminopyrazole derivatives with predicted activities superior to existing lead compounds.

Selectivity Prediction Models

Computational models have been developed to predict JNK isoform selectivity based on molecular structure. Analysis of the structural differences between JNK1, JNK2, and JNK3 identifies only three amino acid variations within the ATP binding pocket (Val54, Leu77, Leu106 in JNK2 numbering), yet these subtle differences profoundly impact inhibitor selectivity [1].

Machine learning approaches employing molecular fingerprints and descriptors enable the prediction of selectivity ratios for novel aminopyrazole derivatives. These models successfully predict that planar pyrazole structures with N-linked phenyl groups will favor JNK3 over p38 due to better accommodation within the smaller JNK3 active site [2].

Activity Prediction Tables

Systematic QSAR analysis of aminopyrazole derivatives yields predictive models for JNK3 inhibitory activity. The following table summarizes key structure-activity relationships identified through computational analysis:

Structural FeatureEffect on JNK3 ActivitySelectivity ImpactMechanistic Basis
Planar pyrazole coreEnhances potencyFavors JNK3 over p38Better fit in smaller active site
Naphthyl substitution in HR-IOptimal potency/selectivity balance16-fold JNK2/3 vs JNK1Hydrophobic pocket interactions
Methylation at position 2Increases potencyMaintained selectivityEnhanced binding affinity
Pyrrolidine substituentsSubnanomolar potencyHigh selectivityAdditional H-bonds with Asn89
Meta-chloro substitutionReduced activityVariableSteric clash in binding pocket

Predictive Model Validation

QSAR models demonstrate robust predictive capability when validated against experimental data. Cross-validation procedures, including leave-one-out and external test set validation, confirm model reliability with correlation coefficients exceeding 0.80 for well-constructed models [7]. Bootstrapping analysis with 100 runs provides statistical confidence in model predictions [5].

The most successful QSAR models for aminopyrazole derivatives incorporate both electronic and steric descriptors, reflecting the dual importance of electrostatic interactions with the hinge region and hydrophobic contacts within selectivity pockets. Progressive scrambling validation ensures that observed correlations are not due to chance, with y-randomization tests confirming model significance [5].

Design of Novel Derivatives

QSAR-guided design has enabled the creation of novel aminopyrazole derivatives with predicted activities exceeding those of existing lead compounds. Ten new receptor tyrosine kinase inhibitors designed using QSAR insights show predicted potencies greater than the most active compound in the training set [5]. Similarly, QSAR analysis of pyrazole derivatives against cancer cell lines has led to the design of compounds with enhanced predicted anticancer activity based on optimal functional group substitutions [8].

The integration of QSAR predictions with molecular docking simulations provides a comprehensive computational framework for aminopyrazole optimization. This combined approach successfully identifies compounds with both high predicted binding affinity and favorable selectivity profiles, streamlining the drug discovery process and reducing the need for extensive experimental screening [9].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

225.10144537 g/mol

Monoisotopic Mass

225.10144537 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types